molecular formula C18H15BrClN3O2 B2950789 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide CAS No. 1251688-37-5

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B2950789
CAS No.: 1251688-37-5
M. Wt: 420.69
InChI Key: DWDBVPZMYPLVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The 1,3,4-oxadiazole moiety is a significant pharmacophore in anticancer and antimicrobial research. Recent scientific literature highlights that quinoline hybrids incorporating this structure have demonstrated promising dual activity as anti-proliferative agents and antimicrobial agents . These compounds can function as anticancer agents by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a prime therapeutic target in various cancers such as hepatocellular carcinoma and breast adenocarcinoma . Concurrently, the 1,3,4-oxadiazole scaffold shows potential as an antimicrobial agent by targeting microbial DNA gyrase, an essential enzyme for bacterial DNA replication . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3O2/c19-14-3-1-2-13(10-14)18-23-22-17(25-18)11-16(24)21-9-8-12-4-6-15(20)7-5-12/h1-7,10H,8-9,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDBVPZMYPLVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Acylation: The final step involves the acylation of the oxadiazole ring with 2-(4-chlorophenyl)ethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs, their substituents, and biological activities:

Compound Name Oxadiazole Substituent Acetamide Substituent Key Biological Activity Reference ID
Target Compound 3-Bromophenyl 2-(4-Chlorophenyl)ethyl Not explicitly reported
N-(4-Chlorophenyl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (14a) 4-Chlorophenyl 4-Chlorophenyl (via thioether linkage) Structural data (IR, NMR confirmed)
6f (N-substituted sulfanyl acetamide derivative) 4-Chlorophenyl N-(4-Fluorophenyl) Potent antimicrobial activity
2-(2-Fluorophenoxy)-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide (7d) Thiadiazole-pyridin-3-yl 2-Fluorophenoxy Anticancer (Caco-2 IC₅₀: 1.8 µM)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-2-yl 3-Chlorophenyl Antimicrobial (Laccase catalysis)
Key Observations:
  • Bromine’s larger atomic radius could also influence steric interactions in biological targets .
  • Acetamide Flexibility: The 2-(4-chlorophenyl)ethyl group introduces a flexible ethyl spacer, contrasting with rigid substituents like phenoxy (e.g., compound 7d) or direct aryl attachments (e.g., 14a). Flexibility may modulate binding kinetics in enzyme pockets .

Biological Activity

The compound 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide (CAS Number: 1251688-37-5) is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor and antimicrobial effects, supported by various studies and data.

  • Molecular Formula : C18H15BrClN3O2
  • Molecular Weight : 420.6876 g/mol
  • SMILES Notation : O=C(Cc1nnc(o1)c1cccc(c1)Br)NCCc1ccc(cc1)Cl

Antitumor Activity

Recent studies have highlighted the antitumor potential of oxadiazole derivatives, including the compound . The following table summarizes findings related to its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A-431<10

The compound exhibited significant cytotoxicity, particularly in 2D assays compared to 3D assays, indicating its potential as an effective antitumor agent.

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity. A study evaluating various oxadiazole derivatives reported that compounds similar in structure to this compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus<25
Escherichia coli<50

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural components. The presence of halogen substituents (such as bromine and chlorine) has been correlated with enhanced activity due to increased lipophilicity and electron-withdrawing effects, which can improve binding affinity to biological targets.

Key Findings:

  • Bromine Substitution : The introduction of bromine at the phenyl ring enhances cytotoxicity against cancer cells.
  • Chlorine Substitution : The presence of chlorine on the ethyl side chain contributes to improved antimicrobial efficacy.

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives where compound variations were tested for their biological activities. The study concluded that modifications in the phenyl rings significantly affected both antitumor and antibacterial activities.

Q & A

Basic: What synthetic methodologies are reported for 2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide?

The compound is typically synthesized via carbodiimide-mediated coupling. A representative approach involves:

Reagents : 3-bromophenyl-substituted 1,3,4-oxadiazole intermediate, 2-(4-chlorophenyl)ethylamine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Conditions : Reaction in dichloromethane with triethylamine at 273 K for 3 hours, followed by extraction and crystallization from methylene chloride .

Validation : Purity is confirmed via HPLC (>95%), and structural integrity is verified using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can computational modeling optimize reaction conditions for this compound’s synthesis?

Quantum chemical calculations (e.g., DFT) and reaction path searches are employed to:

Predict intermediates : Identify transition states and energy barriers for oxadiazole ring formation.

Solvent effects : Simulate solvent interactions (e.g., dichloromethane vs. DMF) to enhance yield.

Parameter screening : Machine learning algorithms analyze experimental datasets to narrow optimal temperature, stoichiometry, and catalyst loadings .

Basic: What spectroscopic and crystallographic techniques characterize its structure?

X-ray crystallography : Resolves dihedral angles between the 3-bromophenyl (66.4°) and 4-chlorophenyl groups, confirming steric and electronic interactions .

NMR : 1H^1H-NMR detects acetamide NH protons at δ 10.2–10.5 ppm, while 13C^{13}C-NMR confirms carbonyl resonance at ~170 ppm.

Mass spectrometry : HRMS provides exact mass (e.g., [M+H]+^+ at m/z 446.02) .

Advanced: How do intermolecular interactions influence its crystal packing and stability?

Hydrogen bonding : N–H⋯O bonds between acetamide NH and oxadiazole oxygen form infinite chains along the [100] axis.

Weak interactions : C–H⋯F and C–H⋯π contacts contribute to lattice energy, as shown by Hirshfeld surface analysis .

Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point >420 K, correlating with packing density .

Basic: What in vitro biological assays are used to evaluate its pharmacological potential?

Enzyme inhibition : IC50_{50} values against kinases (e.g., EGFR) are measured via fluorescence-based assays.

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess potency (typical range: 1–10 µM).

Solubility : Shake-flask method in PBS (pH 7.4) quantifies aqueous solubility (<10 µg/mL), guiding formulation studies .

Advanced: How can structure-activity relationship (SAR) studies improve its bioactivity?

Substituent variation : Replace 3-bromophenyl with 4-fluorophenyl to enhance metabolic stability (logP reduction by ~0.5 units).

Scaffold hopping : Compare with 1,3,4-thiadiazole analogs to evaluate heterocycle effects on target binding .

Pharmacophore modeling : Identify critical H-bond acceptors (oxadiazole O) and hydrophobic regions (chlorophenyl) using Schrödinger Suite .

Basic: How are purity and stability validated during storage?

Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors degradation (e.g., hydrolysis of the acetamide group).

Forced degradation : Exposure to heat (40°C), light (ICH Q1B), and acidic/basic conditions identifies labile sites.

Stability protocols : Long-term storage at -20°C in amber vials with desiccants maintains >90% purity over 12 months .

Advanced: How to resolve contradictions in reported solubility and bioavailability data?

Method standardization : Compare shake-flask vs. potentiometric solubility assays to address variability.

Prodrug design : Introduce phosphate esters to enhance aqueous solubility (e.g., 10-fold increase in PBS).

In silico prediction : Use ADMET Predictor™ to correlate logS with experimental values and identify outliers .

Basic: What safety and handling protocols are recommended?

PPE : Nitrile gloves, lab coat, and safety goggles during synthesis.

Ventilation : Use fume hoods to avoid inhalation of fine particles (LD50_{50} >500 mg/kg in rodents).

Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.

Design of experiments (DoE) : Response surface methodology (RSM) optimizes variables (e.g., EDC equivalents, reaction time).

Quality by design (QbD) : Define critical quality attributes (CQAs) for purity, yield, and particle size .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.